1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol
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Overview
Description
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol is a heterocyclic compound that features a bromine atom and an imidazo[1,2-b]pyridazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol typically involves the functionalization of imidazo[1,2-b]pyridazine derivatives. One common method includes the reaction of 3-bromo-6-chloroimidazo[1,2-b]pyridazine with various alkylamines in the presence of cesium fluoride and benzyltriethylammonium chloride in dimethyl sulfoxide at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.
Oxidation and Reduction: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid, and reduced to form the corresponding alkane.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as alkylamines or thiols in the presence of a base like cesium fluoride.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
Substitution Products: Various substituted imidazo[1,2-b]pyridazines.
Oxidation Products: Aldehydes and carboxylic acids.
Reduction Products: Alkanes.
Scientific Research Applications
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol has several applications in scientific research:
Medicinal Chemistry: It is used as a scaffold for the development of kinase inhibitors, particularly TAK1 kinase inhibitors, which have shown potential in treating multiple myeloma.
Organic Synthesis: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biological Studies: Its derivatives are studied for their biological activities, including anti-inflammatory and anticancer properties.
Mechanism of Action
The mechanism of action of 1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol and its derivatives often involves the inhibition of specific enzymes or receptors. For instance, TAK1 kinase inhibitors derived from this compound inhibit the enzymatic activity of TAK1 by binding to its active site, thereby preventing the phosphorylation of downstream targets involved in cell growth and survival .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridines: These compounds share a similar imidazo core but differ in their substitution patterns and biological activities.
Imidazo[1,2-b]pyridazines: Other derivatives of this class, such as 3-bromo-6-chloroimidazo[1,2-b]pyridazine, are also studied for their synthetic utility and biological activities.
Uniqueness
1-(6-Bromoimidazo[1,2-b]pyridazin-3-yl)ethanol is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its ability to serve as a scaffold for the development of potent kinase inhibitors highlights its importance in medicinal chemistry .
Properties
Molecular Formula |
C8H8BrN3O |
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Molecular Weight |
242.07 g/mol |
IUPAC Name |
1-(6-bromoimidazo[1,2-b]pyridazin-3-yl)ethanol |
InChI |
InChI=1S/C8H8BrN3O/c1-5(13)6-4-10-8-3-2-7(9)11-12(6)8/h2-5,13H,1H3 |
InChI Key |
NYPISICUIXQLIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CN=C2N1N=C(C=C2)Br)O |
Origin of Product |
United States |
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